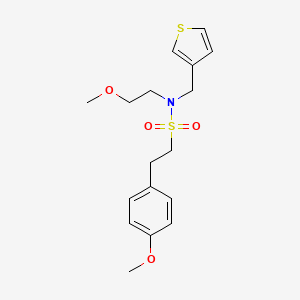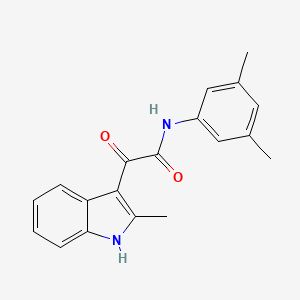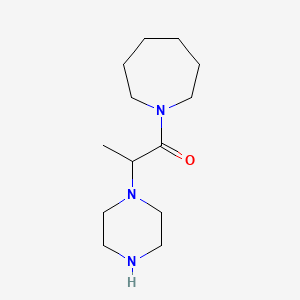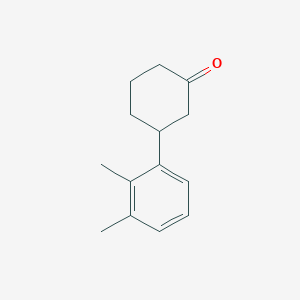![molecular formula C22H24F3N3O2S B2418682 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 691869-01-9](/img/structure/B2418682.png)
2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinimine group suggests that the compound may have aromatic properties, which could affect its reactivity and stability. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of the parent molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The quinazolinimine group could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity, a property that is often important in drug design .Applications De Recherche Scientifique
1. Antineoplastic Properties
A family of six 4(3H)quinazolinimines demonstrated significant cytotoxic effects, particularly on Human Promyelocytic Leukemia cells (HL60) and Chronic Myelogenous Leukemia cells (K562). These compounds were synthesized using a flexible method and exhibited higher cytotoxicity compared to conventional antineoplastic drugs like etoposide and cisplatin. The apoptosis-induced cytotoxicity was not reduced by antioxidants, indicating a mechanism of action unrelated to oxidative stress (Becerra et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(2-methylpropylsulfanyl)-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2S/c1-13(2)12-31-21-27-17-10-19(30-4)18(29-3)9-16(17)20(26)28(21)11-14-6-5-7-15(8-14)22(23,24)25/h5-10,13,26H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULWKYTQSSKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)
![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)


![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)
![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)


![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

